2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole
Description
The compound 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a dihydroimidazole derivative characterized by a partially saturated five-membered heterocyclic ring. Key structural features include:
This compound’s synthesis likely involves cyclization of a diamine precursor followed by sulfonylation and thioether formation, as seen in analogous imidazole derivatives .
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFN2O2S2/c17-13-3-1-12(2-4-13)11-23-16-19-9-10-20(16)24(21,22)15-7-5-14(18)6-8-15/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCRSYDQWYIFOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common approach is the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and industrial chemistry would apply. This includes optimizing reaction conditions for scale-up, ensuring high yield and purity, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(4-(Bromomethyl)phenyl)-1-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole (Compound 2b)
- Structural Differences :
- Fully unsaturated imidazole core vs. dihydroimidazole.
- Additional phenyl groups at positions 4 and 3.
- Physical Properties :
- Implications : The aromatic phenyl groups may enhance π-π stacking but reduce solubility compared to the target compound’s sulfonyl and thioether groups.
1-(4-Fluorobenzenesulfonyl)-2,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium Iodide
Lofexidine
- Structural Differences: Dichlorophenoxyethyl substituent vs. bromobenzylthio and fluorobenzenesulfonyl groups.
- Pharmacology :
- Implications : The target compound’s sulfonyl group may enable different receptor interactions compared to Lofexidine’s ether linkage.
Metrazoline (2-[2-(o-Tolyl)vinyl]-4,5-dihydro-1H-imidazole)
- Structural Differences :
- Styryl substituent vs. bromobenzylthio group.
- Pharmacology :
- Implications : The target compound’s bulkier substituents may hinder I2BS binding but improve selectivity for other targets.
Pharmacological and Physicochemical Trends
Substituent Effects on Bioactivity
Dihydroimidazole vs. Imidazole Cores
- Aromaticity : Fully unsaturated imidazoles (e.g., Compound 2b) exhibit stronger π-π interactions but higher metabolic oxidation rates.
- Flexibility : The dihydroimidazole core allows conformational adaptability for target binding .
Biological Activity
The compound 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole , also known as a derivative of imidazole, has attracted attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C₁₈H₁₂BrF₁N₄O₂S
- Molecular Weight: 431.3 g/mol
The compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. Notably, it has been studied for its role as a positive allosteric modulator (PAM) of the GABA-A receptor. This modulation is significant in treating neurological disorders, as it enhances the receptor's response to GABA, the primary inhibitory neurotransmitter in the brain .
Pharmacological Effects
-
Neurological Effects:
- The compound has shown potential in modulating synaptic transmission in the central nervous system, which could be beneficial for conditions like anxiety and epilepsy.
- Preliminary studies suggest that it may improve metabolic stability compared to existing treatments, reducing the risk of hepatotoxicity .
-
Antimicrobial Activity:
- Some derivatives of imidazole compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess similar effects against various pathogens.
-
Antitumor Activity:
- Research indicates that imidazole derivatives can inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression. The specific effects of this compound on cancer cells are still under investigation.
Study 1: Modulation of GABA-A Receptors
A recent study investigated a series of imidazole derivatives, including this compound, for their ability to act as PAMs at the GABA-A receptor. The findings revealed that certain structural modifications enhanced their binding affinity and metabolic stability, making them promising candidates for further development .
| Compound ID | Binding Affinity (IC50) | Metabolic Stability (%) |
|---|---|---|
| 9 | 150 nM | 90% |
| 23 | 200 nM | 85% |
Study 2: Antimicrobial Activity Assessment
Another study evaluated the antimicrobial efficacy of various imidazole derivatives against common bacterial strains. This compound showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of substituted precursors. For example, sonocatalyzed methods (ultrasound-assisted synthesis) under inert atmospheres improve reaction efficiency and yield. Key steps include:
- Use of 4-bromobenzyl mercaptan and 4-fluorobenzenesulfonyl chloride as precursors.
- Optimization of solvent systems (e.g., ethanol or DMF) and catalysts (e.g., ammonium acetate).
- Purification via column chromatography or recrystallization.
- Supporting Data : reports a related imidazole derivative synthesized via sonocatalysis with a 152–154°C melting point and validated IR/NMR spectra . highlights substituent-dependent reactivity in analogous tri-substituted imidazoles .
Q. How should researchers characterize this compound using spectroscopic and analytical techniques?
- Methodology :
- IR Spectroscopy : Identify key functional groups (e.g., S–S, C–F, and C–Br stretches). For example, Ar–H stretching near 3050 cm⁻¹ and C=C vibrations at 1600 cm⁻¹ .
- NMR Analysis : Confirm substitution patterns:
- ¹H NMR : Look for dihydro-imidazole protons (δ 3.5–4.5 ppm) and aromatic protons (δ 7.0–8.0 ppm).
- ¹³C NMR : Assign sulfonyl (C=O, ~140 ppm) and bromophenyl carbons (C–Br, ~120 ppm) .
- Elemental Analysis : Verify C, H, N, and S content (e.g., theoretical vs. experimental values within ±0.3% error) .
Q. What are the critical storage conditions to ensure compound stability?
- Methodology :
- Store under inert gas (argon or nitrogen) at –20°C to prevent oxidation of the sulfanyl group.
- Use amber vials to shield against light-induced degradation, particularly for the bromophenyl moiety.
- Monitor purity via HPLC (≥95%) before use in biological assays .
Advanced Research Questions
Q. How can computational chemistry optimize synthesis pathways and predict reactivity?
- Methodology :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates. highlights ICReDD’s approach combining computation and experimental validation to reduce trial-and-error in reaction design .
- Solvent Effects : Simulate solvent interactions (e.g., polarizable continuum models) to optimize dielectric environments for cyclization steps.
- Example : A computational study could predict regioselectivity in sulfonylation or bromination steps, reducing byproduct formation.
Q. What methodologies are effective in elucidating the compound’s mechanism of action in biological systems?
- Methodology :
- Enzyme Inhibition Assays : Test against sulfotransferases or kinases (common targets for sulfonyl/sulfanyl derivatives). Use kinetic assays (e.g., fluorescence-based) to determine IC₅₀ values.
- Molecular Docking : Model interactions with active sites (e.g., sulfonyl group binding to ATP pockets).
- Metabolite Profiling : Track metabolic stability using LC-MS in hepatic microsomes.
Q. How can researchers resolve discrepancies in reported physicochemical data across studies?
- Methodology :
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., Gaussian-based chemical shift calculations).
- Controlled Replication : Reproduce synthesis under standardized conditions (e.g., inert atmosphere, fixed solvent ratios) to isolate variables.
- Advanced Analytics : Use high-field NMR (600+ MHz) and X-ray crystallography to resolve structural ambiguities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
